molecular formula C18H19N5O B13372336 5',6'-Dihydrospiro(adamantane-2,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one

5',6'-Dihydrospiro(adamantane-2,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one

Cat. No.: B13372336
M. Wt: 321.4 g/mol
InChI Key: JMQXXHNDLNFVTQ-UHFFFAOYSA-N
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Description

5’,6’-Dihydrospiro(adamantane-2,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties. The unique structure of this compound, which includes an adamantane moiety and a tetraazolo ring, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’,6’-Dihydrospiro(adamantane-2,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of o-phenylenediamine with adamantane derivatives under specific conditions to form the benzodiazepine core . The reaction conditions often include the use of solvents like dichloromethane (DCM) and catalysts such as sulfur-doped graphene . The reaction is usually carried out at reflux temperature for several hours to achieve high yields.

Industrial Production Methods

In an industrial setting, the continuous flow synthesis method is often employed for the production of benzodiazepines . This method allows for the efficient and scalable production of the compound by using a flow platform that combines various reaction steps into a continuous process. This approach not only improves the yield but also reduces the reaction time and the amount of waste generated.

Chemical Reactions Analysis

Types of Reactions

5’,6’-Dihydrospiro(adamantane-2,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed under controlled conditions.

    Substitution: Halogenation and alkylation reactions are performed using reagents like halogens (Cl₂, Br₂) and alkyl halides (R-X) in the presence of catalysts.

Major Products

The major products formed from these reactions include various substituted benzodiazepines and adamantane derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

5’,6’-Dihydrospiro(adamantane-2,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5’,6’-Dihydrospiro(adamantane-2,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one involves its interaction with specific molecular targets in the central nervous system . The compound binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and anticonvulsant effects. The adamantane moiety contributes to the compound’s stability and bioavailability, making it a potent therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’,6’-Dihydrospiro(adamantane-2,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one stands out due to its unique spiro structure, which enhances its stability and bioavailability compared to other benzodiazepines. The presence of the adamantane moiety also contributes to its distinct pharmacological profile, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H19N5O

Molecular Weight

321.4 g/mol

IUPAC Name

spiro[5H-tetrazolo[1,5-a][1,4]benzodiazepine-4,2'-adamantane]-6-one

InChI

InChI=1S/C18H19N5O/c24-16-14-3-1-2-4-15(14)23-17(20-21-22-23)18(19-16)12-6-10-5-11(8-12)9-13(18)7-10/h1-4,10-13H,5-9H2,(H,19,24)

InChI Key

JMQXXHNDLNFVTQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C34C5=NN=NN5C6=CC=CC=C6C(=O)N4

Origin of Product

United States

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